molecular formula C45H89NO6 B13355986 Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13355986
M. Wt: 740.2 g/mol
InChI Key: PBWQBMCZUJHBTH-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the formulation of lipid nanoparticles. These nanoparticles are crucial in the delivery of various therapeutic agents, including mRNA vaccines. The compound’s structure features a long hydrocarbon chain, making it an effective lipid component for encapsulating and delivering nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification, amidation, and etherification reactions. The process typically starts with the preparation of the hydroxyethyl amine intermediate, followed by its reaction with the appropriate fatty acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.

    Medicine: Integral in the development of mRNA vaccines and other therapeutic agents.

    Industry: Utilized in the production of specialized lipid-based formulations for drug delivery systems.

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated agents into cells by merging with the cell membrane. The molecular targets include cell surface receptors and intracellular pathways that enable the release of the therapeutic agents into the cytoplasm, where they can exert their intended effects.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the methoxynonyl group, which enhances its lipid nanoparticle-forming capabilities. This structural uniqueness allows for more efficient encapsulation and delivery of therapeutic agents compared to similar compounds.

Properties

Molecular Formula

C45H89NO6

Molecular Weight

740.2 g/mol

IUPAC Name

2-methoxynonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H89NO6/c1-5-8-11-14-19-25-32-42(33-26-20-15-12-9-6-2)52-45(49)36-29-22-17-24-31-38-46(39-40-47)37-30-23-16-21-28-35-44(48)51-41-43(50-4)34-27-18-13-10-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

PBWQBMCZUJHBTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCC)OC)CCO

Origin of Product

United States

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